(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
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Overview
Description
(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indole structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate typically involves multiple steps:
Bromination: The starting material, 1,2,3,4-tetrahydrocyclopenta[b]indole, undergoes bromination to introduce a bromine atom at the 7-position.
Carbamate Formation: The brominated intermediate is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine (TEA) to form the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-brominated version of the compound.
Isopropyl carbamate: A simpler carbamate ester used in various chemical syntheses.
Uniqueness
(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate is unique due to its specific combination of a brominated indole ring and a carbamate ester. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
propan-2-yl N-(7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQTVSZOBRUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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